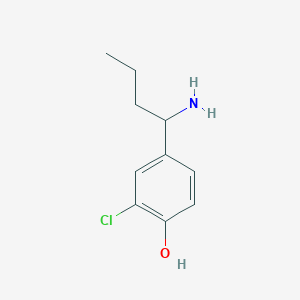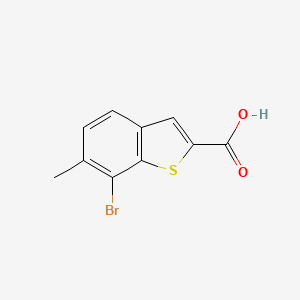
3,3-Diethylazetidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylazetidine with sulfonyl chloride reagents. One common method is the reaction of 3,3-Diethylazetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microchannel reactors can be employed to facilitate the reaction between 3,3-Diethylazetidine and sulfonyl chloride reagents, allowing for precise control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethylazetidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted azetidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Diethylazetidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is investigated for its role in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Diethylazetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and other transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-sulfonyl chloride: Another member of the azetidine family with similar reactivity but different substitution patterns.
3,3-Dimethylazetidine-1-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
Aziridine-1-sulfonyl chloride: A three-membered ring analog with higher ring strain and reactivity.
Uniqueness
3,3-Diethylazetidine-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
3,3-diethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-3-7(4-2)5-9(6-7)12(8,10)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
WLYRRJNDYIFOHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(C1)S(=O)(=O)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1,3-Dioxolan-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B15271844.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
amine](/img/structure/B15271850.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
amine](/img/structure/B15271868.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)




